molecular formula C10H12N2O3 B2837320 2-[(2-Aminobenzoyl)amino]propanoic acid CAS No. 10167-31-4

2-[(2-Aminobenzoyl)amino]propanoic acid

Cat. No.: B2837320
CAS No.: 10167-31-4
M. Wt: 208.217
InChI Key: URJSQVJWZNGFOL-UHFFFAOYSA-N
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Description

2-[(2-Aminobenzoyl)amino]propanoic acid, with the CAS Number 13135-92-7, is a chemical compound of interest in pharmaceutical research and development . This compound, with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol, serves as a valuable building block and intermediate in organic synthesis . It is characterized as a fine chemical and is part of a broader class of compounds utilized in the creation of pharmaceutical standards and other complex molecules . Researchers employ this and related structures in various stages of drug discovery. The presence of both amino and carboxylic acid functional groups on the molecule provides two reactive sites, making it a versatile precursor for further chemical modifications, such as the formation of peptide bonds or amide couplings . For laboratory use only, this product is not intended for diagnostic or therapeutic use. Proper storage conditions for this compound are in a refrigerated environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,11H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJSQVJWZNGFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347813
Record name 2-[(2-Aminobenzoyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10167-31-4
Record name 2-[(2-Aminobenzoyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Aminobenzoyl Amino Propanoic Acid

Stereoselective Synthetic Routes to 2-[(2-Aminobenzoyl)amino]propanoic acid

Achieving high levels of stereoselectivity is paramount in the synthesis of chiral molecules like this compound. The biological activity of such compounds is often dictated by their specific stereoisomeric form. Consequently, several strategies have been developed to control the stereochemical outcome of the N-acylation reaction between a derivative of anthranilic acid and alanine (B10760859).

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical course of a reaction. In the context of synthesizing enantiomerically pure this compound, a chiral auxiliary can be attached to the alanine precursor. This auxiliary then sterically guides the incoming activated anthranilic acid derivative to one face of the molecule, leading to a diastereoselective N-acylation. Subsequent removal of the auxiliary furnishes the desired enantiomer of the product.

A common class of chiral auxiliaries used for the asymmetric synthesis of amino acids and their derivatives are oxazolidinones, as popularized by Evans. For instance, an N-acyl oxazolidinone derived from alanine can be subjected to acylation with an activated form of 2-aminobenzoic acid (anthranilic acid), such as its acid chloride or a mixed anhydride (B1165640). The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective reaction.

The general sequence for a chiral auxiliary-mediated synthesis would involve:

Attachment of a chiral auxiliary (e.g., an Evans oxazolidinone) to alanine.

Acylation of the resulting adduct with an activated derivative of 2-aminobenzoic acid.

Cleavage of the chiral auxiliary to yield the enantiomerically enriched this compound.

The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

Chiral Auxiliary TypeTypical Diastereomeric Excess (d.e.)Reference for Methodology
Evans Oxazolidinones>95% nih.govdigitellinc.com
Menthone-derived auxiliariesHigh bohrium.com
Pyrrolidine-based auxiliariesHigh tcichemicals.com

Asymmetric Catalysis in N-Acylation Reactions

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it obviates the need for stoichiometric amounts of a chiral auxiliary. In the synthesis of this compound, a chiral catalyst can be employed to control the stereochemistry of the amide bond formation. This can be achieved through various catalytic strategies, including the use of chiral Lewis acids, organocatalysts, or transition metal complexes with chiral ligands.

For instance, a kinetic resolution of racemic alanine or its derivative could be achieved through enantioselective N-acylation catalyzed by a chiral catalyst. In such a scenario, one enantiomer of the alanine substrate would react preferentially with the activated anthranilic acid derivative, leaving the other enantiomer unreacted. Alternatively, a desymmetrization of a prochiral precursor could also be envisioned.

Recent advancements have seen the development of catalytic systems that can promote direct asymmetric α-functionalization of N-unprotected amino esters. While not a direct N-acylation, these methods highlight the potential for chiral catalysts to control stereochemistry at the α-position of amino acids. The application of such principles to the N-acylation of alanine with anthranilic acid remains an area of active research.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis can be a powerful method when the starting materials already possess a chiral center. If one were to start with an enantiomerically pure form of alanine, the primary challenge would be to perform the N-acylation without racemization of the stereocenter. Standard peptide coupling reagents and conditions are generally optimized to minimize this risk.

However, a more complex diastereoselective strategy could involve the reaction of a chiral derivative of anthranilic acid with a chiral derivative of alanine. The inherent chirality of both coupling partners would influence the stereochemical outcome of the reaction. The degree of diastereoselectivity would depend on the specific combination of stereoisomers and the reaction conditions, a principle known as matched and mismatched pairing.

Furthermore, diastereoselectivity can be induced by a substrate's existing stereocenter on a prochiral center. While this compound itself does not have a second stereocenter created during the N-acylation, related diastereoselective reactions on amino acid derivatives provide a conceptual framework for controlling stereochemistry. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this can be achieved by minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Solvent-Free Reaction Conditions

Performing reactions in the absence of a solvent offers significant environmental benefits by reducing solvent waste and simplifying product purification. The direct amidation of a carboxylic acid and an amine can sometimes be achieved by heating the neat reactants, often in the presence of a catalyst.

For the synthesis of this compound, a solvent-free approach could involve heating a mixture of anthranilic acid and alanine. researchgate.net The use of a catalyst, such as boric acid, can facilitate the reaction. researchgate.net This method is simple and efficient, though the compatibility of the reactants with the required temperatures must be considered to avoid degradation.

Reaction ConditionsYieldEnvironmental AdvantageReference for Methodology
Neat, thermal activationGood to ExcellentNo solvent waste researchgate.net
Boric acid catalysis, solvent-freeGoodAvoids hazardous solvents and coupling agents researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly shorter reaction times, increased product yields, and often, cleaner reactions with fewer byproducts compared to conventional heating methods. mdpi.com

In the synthesis of this compound, microwave irradiation can be applied to the amidation reaction between anthranilic acid and alanine. nih.govresearchgate.net This can be performed either in a high-boiling, microwave-absorbing solvent or under solvent-free conditions. The rapid heating provided by microwaves can efficiently drive the dehydration process required for amide bond formation, often reducing the need for harsh activating agents. mdpi.comlookchem.com

MethodReaction TimeYieldReference for Methodology
Microwave-assisted amidation (solvent-free)MinutesHigh mdpi.com
Microwave-assisted amidation (in solvent)Minutes to hoursGood to High nih.gov

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific steps within a chemical synthesis sequence, offering a powerful approach to producing chiral molecules like this compound with high enantiomeric purity. rsc.org While direct, single-enzyme synthesis of the target molecule from simple precursors is not extensively documented, several enzymatic strategies can be applied to key steps of its formation or the synthesis of its chiral precursors.

One potential chemoenzymatic route involves the enzymatic resolution of a racemic mixture of N-(2-aminobenzoyl)alanine. Enzymes such as aminoacylases or amidases could be employed to selectively hydrolyze the amide bond of one enantiomer, allowing for the separation of the desired L- or D- enantiomer of the amino acid precursor. researchgate.net For instance, a process could be designed where a racemic mixture of a protected form of this compound is subjected to an enzyme that specifically deprotects or modifies one stereoisomer, facilitating its separation from the unreacted enantiomer.

Another advanced approach draws inspiration from the biosynthesis of natural products containing anthranilate. nih.gov Nonribosomal peptide synthetases (NRPS) are enzymes that assemble complex peptides from various amino acid building blocks, including non-proteinogenic ones like anthranilic acid. nih.gov An engineered NRPS module or a related enzyme could potentially be used to catalyze the formation of the amide bond between anthranilic acid and L-alanine. This biocatalytic method would offer exceptional control over the stereochemistry at the alpha-carbon of the propanoic acid moiety. nih.govnih.gov Furthermore, enzymes like engineered tryptophan synthase β-subunits, which catalyze the formation of carbon-carbon or carbon-nitrogen bonds with high stereoselectivity, represent a frontier in the one-step synthesis of noncanonical amino acids and could be engineered for this specific transformation. researchgate.net

Peptide Coupling Strategies for Amide Bond Formation

The central structural feature of this compound is the amide bond linking the 2-aminobenzoyl (anthraniloyl) group to the amino group of alanine. The formation of this bond is a classic example of a peptide coupling reaction. Modern peptide synthesis relies on a variety of coupling reagents designed to activate the carboxylic acid group of one reactant (in this case, 2-aminobenzoic acid) to facilitate its reaction with the amine of another (alanine). peptide.comamericanpeptidesociety.org

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization of the chiral amino acid. peptide.comamericanpeptidesociety.org These reagents are broadly classified into several families, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. uniurb.itsigmaaldrich.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are cost-effective and widely used activators. americanpeptidesociety.orgpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org To suppress racemization and improve efficiency, carbodiimides are almost always used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.orgpeptide.com

Phosphonium Salts : Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and lead to less racemization compared to carbodiimides alone. sigmaaldrich.compeptide.com They react with the carboxylic acid to form an active OBt ester, which then smoothly reacts with the amine component. sigmaaldrich.com PyAOP is a related reagent that is particularly effective for sterically hindered couplings. peptide.com

Aminium/Uronium Salts : This class includes some of the most effective and rapidly acting coupling reagents. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are prominent examples. sigmaaldrich.compeptide.com HATU, which forms a highly reactive OAt active ester, is often considered the gold standard for difficult couplings due to its high reactivity and ability to minimize racemization, aided by the anchimeric assistance of the pyridine (B92270) nitrogen in the HOAt moiety. sigmaaldrich.com

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
CarbodiimidesDCC, DIC, EDCForms O-acylisourea intermediateCost-effective, widely availableRisk of racemization (mitigated by additives), byproduct removal can be difficult (DCC)
Phosphonium SaltsBOP, PyBOP, PyAOPForms active esters (e.g., OBt, OAt)High efficiency, low racemization, good for sterically hindered couplingsHigher cost, potential for side reactions
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTUForms active esters (e.g., OBt, OAt)Very fast reaction times, very low racemization (especially HATU), high yieldsHighest cost, solutions of phosphonium-based reagents can have limited stability

Solid-Phase Synthesis Applications for Analogs

Solid-phase synthesis provides a powerful and efficient platform for the preparation of libraries of analogs of this compound. peptide.com This methodology involves attaching a starting material to an insoluble polymer resin and carrying out the synthesis in a stepwise manner. peptide.comgoogle.com The key advantage is the ability to drive reactions to completion using excess reagents, which can then be easily removed by simple filtration and washing of the resin, eliminating the need for complex purification after each step. peptide.com

To create analogs of the target compound, one could employ a strategy analogous to solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme. mdpi.com A typical sequence to generate a library of analogs would involve the following steps:

Resin Functionalization : An appropriate amino acid (the "propanoic acid" part of the molecule) is anchored to a solid support, such as a Wang or Rink Amide resin. The side chain of the amino acid would be protected with an acid-labile group (like tBu) if necessary.

Fmoc Deprotection : The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).

Coupling : A protected 2-aminobenzoic acid derivative is then coupled to the newly freed amine on the resin. This crucial step would employ one of the robust peptide coupling strategies described previously (e.g., DIC/HOBt or HATU) to ensure efficient amide bond formation. mdpi.com

Final Cleavage and Deprotection : Once the synthesis on the resin is complete, the analog is cleaved from the solid support and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with added scavengers to prevent side reactions. mdpi.com

This approach allows for high-throughput synthesis of a diverse library of analogs by simply varying the initial amino acid attached to the resin (e.g., using valine, leucine (B10760876), phenylalanine instead of alanine) or by using different substituted 2-aminobenzoic acids in the coupling step. nih.gov

StepProcedureKey ReagentsPurpose
1. LoadingAttach the first Fmoc-protected amino acid to the resin.Fmoc-Ala-OH, DIC, DMAP (for Wang resin)Anchor the C-terminal residue to the solid support.
2. DeprotectionRemove the Fmoc group from the N-terminus.20-25% Piperidine in DMFExpose the free amine for the next coupling reaction.
3. CouplingCouple protected 2-aminobenzoic acid to the free amine.2-Aminobenzoic acid, HATU, DIPEAForm the target amide bond.
4. CleavageTreat the resin with a strong acid cocktail.TFA, H₂O, TIS (scavengers)Cleave the final compound from the resin and remove protecting groups.

Derivatization and Structural Modification of 2 2 Aminobenzoyl Amino Propanoic Acid Scaffolds

Functionalization of the Anthranilamide Moiety

The anthranilamide moiety possesses two key sites for functionalization: the aromatic ring and the primary amino group. The benzene (B151609) ring is activated towards electrophilic substitution by the presence of both the amino (-NH₂) and the amide (-NHCOR) groups. Both are ortho-, para-directing, leading to predictable substitution patterns. The primary amine also serves as a nucleophilic center for a variety of transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing new functional groups onto the benzene ring of the anthranilamide core. nih.govrsc.org The inherent directing effects of the existing substituents guide the regiochemical outcome of these reactions. The primary amine is a strong activating group, while the secondary amide is a moderately activating group. The combined effect strongly directs incoming electrophiles to the positions ortho and para to the amino group (positions 3 and 5).

Halogenation: The introduction of halogen atoms can serve as a handle for further modifications, such as cross-coupling reactions. The halogenation of 2-aminobenzamide (B116534), a closely related structure, has been demonstrated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). researchgate.net Reaction of 2-aminobenzamide with NBS in acetonitrile (B52724) leads to the selective formation of 2-amino-5-bromobenzamide. researchgate.net Applying this to the target scaffold, 2-[(2-aminobenzoyl)amino]propanoic acid would be expected to yield the 5-bromo derivative under similar conditions. Dihalogenation can be achieved with excess halogenating agent. researchgate.net

Table 1: Representative Electrophilic Halogenation on an Anthranilamide Core

Reagent Solvent Position of Substitution Product Ref
NBS CH₃CN 5 2-Amino-5-bromobenzamide researchgate.net
NIS AcOH 5 2-Amino-5-iodobenzamide researchgate.net

Nitration: Nitration introduces a nitro (-NO₂) group, which can be subsequently reduced to an amino group or used as an electron-withdrawing group. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. Given the high activation of the ring, milder conditions may be required to prevent over-reaction or oxidative side reactions. The substitution is expected to occur predominantly at the 5-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly diversifying the molecular scaffold. researchgate.netfao.org These reactions typically require an aryl halide or triflate as a coupling partner. Therefore, a preliminary halogenation of the this compound scaffold, as described in section 3.1.1, is a prerequisite.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org The 5-bromo derivative of the target molecule could be coupled with various aryl or alkyl boronic acids or esters to introduce new carbon frameworks. A typical catalyst system involves a palladium source, such as Pd(dppf)Cl₂, and a base like K₂CO₃ in a solvent mixture like dioxane/water. nih.gov The use of anthranilamide itself as a removable directing group and protecting group for boronic acids in cross-coupling reactions has also been explored, highlighting the compatibility of this moiety with such transformations. acs.orgacs.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.orgyoutube.com The 5-bromo derivative of this compound could be coupled with a wide range of primary or secondary amines to generate 5-amino-substituted derivatives. The reaction is catalyzed by a palladium complex, often incorporating sterically hindered phosphine (B1218219) ligands like XPhos or RuPhos, in the presence of a base such as sodium tert-butoxide. organic-chemistry.orgresearchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Scaffolds

Reaction Type Aryl Halide Example Coupling Partner Catalyst System Product Type Ref
Suzuki-Miyaura ortho-Bromoaniline Arylboronic ester Pd(dppf)Cl₂, K₂CO₃ ortho-Arylaniline nih.gov

Modifications at the Primary Amine Position

The primary amino group of the anthranilamide moiety is a potent nucleophile and can undergo various modifications.

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonated with sulfonyl chlorides, in the presence of a base like pyridine (B92270) or triethylamine. This converts the primary amine into a secondary amide or a sulfonamide, respectively. These reactions are typically high-yielding and can be used to introduce a wide variety of substituents. rsc.orgsemanticscholar.org

Alkylation: Direct alkylation of primary aromatic amines with alkyl halides can be challenging due to overalkylation, where the resulting secondary amine is more nucleophilic than the starting primary amine and reacts further. masterorganicchemistry.comnih.gov However, selective mono-alkylation can be achieved using specific strategies, such as reductive amination with aldehydes or ketones, or by using amine hydrohalide salts to control reactivity. rsc.orgresearchgate.net More sustainable methods involve the direct N-alkylation using alcohols as alkylating agents, catalyzed by transition metal complexes. nih.gov

Modifications at the Carboxyl Group of the Alanine (B10760859) Moiety

The carboxylic acid of the alanine residue is a key functional handle for derivatization, allowing for the extension of the molecule and modulation of its polarity and chemical properties.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol. The Fischer esterification, involving heating the acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic method. aklectures.com For more sensitive substrates, milder methods are preferred. For instance, N-protected amino acids can be esterified using N-hydroxysuccinimide esters as activated intermediates, which then react with an alcohol in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). core.ac.uk

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of peptide chemistry. nih.gov This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This allows for the synthesis of a wide array of amide derivatives from this compound.

Table 3: Common Methods for Esterification and Amidation of N-Acyl Amino Acids

Reaction Activating/Coupling Reagent Nucleophile Conditions Product Ref
Esterification H₂SO₄ (catalyst) Methanol (B129727) (excess) Reflux Methyl Ester aklectures.com
Esterification N-Hydroxysuccinimide / DMAP Benzyl Alcohol CH₂Cl₂, RT Benzyl Ester core.ac.uk
Amidation EDC / HOBt Benzylamine DMF, RT N-Benzylamide nih.gov

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol, converting the alanine moiety into an alaninol residue. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective.

Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. jocpr.combyjus.com The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous acidic workup to hydrolyze the intermediate aluminum salts and liberate the alcohol. It is important to note that LiAlH₄ is a very powerful and unselective reducing agent that will also reduce the secondary amide bond of the 2-[(2-aminobenzoyl)amino] linkage to a secondary amine. acs.orgchemistrysteps.com Therefore, selective reduction of the carboxylic acid would require prior protection of the amide group or the use of a more chemoselective reducing agent like borane (B79455) (BH₃·THF), which can often reduce carboxylic acids in the presence of amides under controlled conditions.

Transformations Involving the Alpha-Amino Group

The secondary amine within the this compound scaffold, specifically the alpha-amino group derived from the alanine moiety, presents a key site for further chemical elaboration. Its nucleophilic character allows for a variety of transformations, including acylation, sulfonylation, and reductive amination, enabling the synthesis of a diverse array of derivatives with modified properties.

Acylation and Sulfonylation

The alpha-amino group of N-acylamino acids can be further functionalized through acylation and sulfonylation reactions. These transformations introduce new acyl or sulfonyl groups, which can significantly alter the molecule's steric and electronic properties.

Acylation of the nitrogen atom in N-acylamino acids can be achieved using various acylating agents, such as acid chlorides or anhydrides. For instance, the reaction of an N-acyl-L-alanine with an acid chloride can proceed to yield the corresponding N,N-diacyl derivative. The reactivity of the amino group is influenced by the existing N-acyl substituent. Electron-withdrawing groups on the initial acyl moiety can decrease the nucleophilicity of the nitrogen, potentially requiring more forcing reaction conditions. The conventional method for producing N-acetylanthranilic acid involves the acetylation of anthranilic acid. google.com This process is carefully controlled to prevent further acetylation at the carboxyl group, which would lead to the formation of an undesirable mixed anhydride (B1165640). google.com

Sulfonylation introduces a sulfonyl group (-SO₂R) onto the amino nitrogen. This transformation is typically accomplished by reacting the amino acid derivative with a sulfonyl chloride in the presence of a base. The resulting sulfonamides are of significant interest due to their prevalence in biologically active compounds. chimia.chnih.govresearchgate.net The N-sulfonylation of amino acids can be carried out under various conditions, including the Schotten-Baumann reaction, which involves an aqueous basic medium. researchgate.net The choice of the sulfonyl group can be used to modulate the properties of the final compound. For example, the use of ortho-nitrobenzenesulfonyl (o-NBS) as a protecting group for the α-amino moiety is advantageous in peptide synthesis as it prevents the formation of oxazolones, a common side reaction with other protecting groups like Fmoc. google.com

The following table summarizes representative acylation and sulfonylation reactions applicable to amino acid scaffolds.

Reaction TypeReagentProduct TypeReference
AcylationBenzoyl chlorideN-Benzoyl-DL-alanine
AcylationN-phtaloylamino acids chloroanhydridesN-aminoacylnucleosides semanticscholar.org
SulfonylationSulfonyl chlorideN-sulfonyl amino acid amides chimia.chresearchgate.net
Sulfonylationortho-Nitrobenzenesulfonyl chlorideo-NBS protected amino acid google.com

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is a cornerstone in the synthesis of more complex amines. wikipedia.orgmasterorganicchemistry.com This reaction transforms a carbonyl group into an amine through an intermediate imine, which is then reduced. wikipedia.orgmasterorganicchemistry.com Starting with the this compound scaffold, the alpha-amino group can act as the nucleophile, reacting with an aldehyde or ketone to form a new, more substituted amine derivative.

The process typically occurs in a one-pot fashion where the amine, carbonyl compound, and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium borohydride (NaBH₄). masterorganicchemistry.com The choice of reducing agent is crucial; for instance, NaBH₃CN is often preferred as it selectively reduces the imine intermediate in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

This strategy allows for the introduction of a wide variety of alkyl groups at the alpha-amino position, depending on the choice of the carbonyl compound. For example, reaction with formaldehyde (B43269) followed by reduction would yield the N-methylated derivative, while reaction with other aldehydes or ketones would introduce larger and more complex substituents. The reaction conditions are generally mild, making it a versatile tool for library synthesis. researchgate.net

A related strategy involves the reductive N-alkylation of amines using carboxylic acids as the alkylating agent, which proceeds through an initial amidation followed by reduction of the resulting amide. nih.govrsc.org

The table below outlines common reducing agents used in reductive amination.

Reducing AgentTypical Solvent(s)Key FeaturesReference
Sodium cyanoborohydride (NaBH₃CN)MethanolSelectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.com
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, DichloroethaneEffective and mild reducing agent. masterorganicchemistry.com
Sodium borohydride (NaBH₄)Methanol, EthanolCan also reduce the starting carbonyl, so addition is often timed after imine formation. masterorganicchemistry.com
α-Picoline-boraneMethanol, Water, NeatAllows for reaction in aqueous or solvent-free conditions. organic-chemistry.org

Cyclization Reactions and Heterocyclic Ring Formation

The bifunctional nature of this compound, possessing both nucleophilic centers and electrophilic carbonyl groups, makes it a valuable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The formation of quinazolinone and benzodiazepine (B76468) scaffolds are particularly noteworthy.

Formation of Quinazolinone Derivatives

Quinazolinones are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry. The this compound scaffold contains the core 2-aminobenzamide structure necessary for the construction of 4(3H)-quinazolinones.

One of the most common methods for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid to form a 2-acylaminobenzoic acid, which is then cyclized with a source of nitrogen, such as an amine or ammonia. nih.gov Alternatively, starting from a 2-aminobenzamide derivative like this compound, cyclization can be achieved by reacting with various C1 sources such as aldehydes, ketones, or carboxylic acids and their derivatives. organic-chemistry.org

For example, the reaction of 2-aminobenzamides with aldehydes, often catalyzed by an acid like p-toluenesulfonic acid, followed by an oxidative step, can yield 2-substituted quinazolinones. organic-chemistry.org Transition metal catalysts, including copper and ruthenium, have also been employed to facilitate the synthesis of quinazolinones from 2-aminobenzamides and various coupling partners. organic-chemistry.org A copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines has been shown to provide quinazolinone derivatives. organic-chemistry.org Similarly, ruthenium catalysts can promote the deaminative coupling of 2-aminobenzamides with amines to form quinazolinones. organic-chemistry.org

The propanoic acid side chain of the starting material can be envisioned to participate in or be cleaved during these cyclization reactions, depending on the reaction conditions. Alternatively, the core 2-aminobenzamide moiety can react with a suitable carbonyl compound, leading to the formation of a quinazolinone with the propanoic acid group retained as a substituent at the N-3 position.

The following table presents various methods for the synthesis of quinazolinones from 2-aminobenzamide precursors.

C1 Source/Coupling PartnerCatalyst/ReagentProduct TypeReference
Aldehydesp-Toluenesulfonic acid / PIDA2-Substituted quinazolinones organic-chemistry.org
Tertiary AminesCopper catalystQuinazolinone derivatives organic-chemistry.org
AminesRuthenium catalystQuinazolinone derivatives organic-chemistry.org
Aryl methyl ketonesMolecular iodine2-Aryl quinazolin-4(3H)-ones organic-chemistry.org

Benzodiazepine Scaffold Construction

Benzodiazepines are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved from amino acid precursors. rsc.org This suggests that this compound, being an N-acylated amino acid, could serve as a key intermediate in the construction of these scaffolds.

A common synthetic route to 1,4-benzodiazepine-2,5-diones involves the coupling of an N-protected amino acid with a 2-aminobenzophenone, followed by deprotection and cyclization. researchgate.netwum.edu.pl In the context of the target molecule, the 2-aminobenzoyl group is already in place. Therefore, intramolecular cyclization could potentially be induced. A study by Kumar et al. (2015) demonstrated a facile synthesis of 1,4-benzodiazepine-2,5-diones from N-(2-aminobenzoyl)amino acid methyl esters. rsc.org In their work, compounds such as methyl (2-aminobenzoyl)leucinate and methyl (2-aminobenzoyl)valinate were synthesized and then subjected to cyclization conditions. rsc.org

The cyclization of these N-(2-aminobenzoyl)amino acid esters was achieved by heating in the presence of a catalyst such as H₂PtCl₆ in a solvent like DMF. rsc.org This reaction leads to the formation of the seven-membered benzodiazepine ring, with the side chain of the original amino acid (in this case, the methyl group from alanine) determining the substituent at the C-3 position of the resulting 1,4-benzodiazepine-2,5-dione.

This methodology highlights a direct pathway from derivatives of this compound to complex heterocyclic structures.

The table below summarizes the synthesis of a 1,4-benzodiazepine-2,5-dione from a related precursor.

Starting MaterialCatalyst/ReagentsProductReference
N-(2-aminobenzoyl)amino acid methyl estersH₂PtCl₆, DMF, heat3-Substituted-1,4-benzodiazepine-2,5-diones rsc.orgrsc.org

Bioconjugation Strategies for this compound

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein, nucleic acid, or carbohydrate. The this compound scaffold possesses functional groups that can be utilized for such conjugations. The anthraniloyl group, in particular, is fluorescent, making it a useful reporter group for monitoring interactions with biological macromolecules. nih.gov

A key strategy for introducing the anthraniloyl moiety onto biomolecules involves the use of isatoic anhydride, a derivative of 2-aminobenzoic acid. Reaction of isatoic anhydride with nucleophilic groups on a biomolecule, such as the 2'- or 3'-hydroxyl groups of the terminal ribose in an oligoribonucleotide, results in the attachment of the anthraniloyl residue. nih.gov This reaction is specific and does not require protection of other hydroxyl groups. nih.gov The resulting anthraniloyl-conjugated biomolecule can then be used in fluorescence-based assays to study binding events. nih.gov

The carboxylic acid and the alpha-amino group of the this compound also provide handles for bioconjugation. The carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on a biomolecule to form a stable amide bond. nih.gov Conversely, the alpha-amino group can be reacted with activated esters or other electrophilic groups on a biomolecule. Reductive amination can also be employed to conjugate the amino group to an aldehyde-containing biomolecule. biosyn.com

The choice of conjugation strategy depends on the nature of the biomolecule and the desired point of attachment. The ability to site-specifically incorporate unnatural amino acids with orthogonal chemical reactivity into proteins provides a powerful tool for creating well-defined protein conjugates. nih.gov Functional groups such as azides, alkynes, and ketones can be introduced into the this compound scaffold to enable bio-orthogonal ligation reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or the Staudinger ligation.

The following table outlines common functional groups used in bioconjugation and their reactive partners.

Functional Group on ScaffoldReactive Partner on BiomoleculeResulting LinkageReference
Carboxylic Acid (activated as NHS ester)Amine (e.g., Lysine side chain)Amide nih.gov
AmineActivated Ester (e.g., NHS ester)Amide biosyn.com
AmineAldehyde/Ketone (followed by reduction)Secondary Amine biosyn.com
AzideAlkyne (e.g., via "click chemistry")Triazole nih.gov
Isatoic Anhydride (precursor)Hydroxyl (e.g., on RNA)Anthraniloyl ester nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 2 Aminobenzoyl Amino Propanoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-[(2-Aminobenzoyl)amino]propanoic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, which are invaluable for identifying adjacent protons within the molecule's spin systems. For instance, in the alanine (B10760859) moiety, a cross-peak would be expected between the methine proton (α-CH) and the methyl protons (-CH₃). Similarly, within the aminobenzoyl group, correlations between adjacent aromatic protons can be traced, confirming their substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon nuclei (¹H-¹³C). This technique allows for the unambiguous assignment of each proton to its attached carbon atom. For this compound, this would definitively link the protons of the aromatic ring, the α-carbon, and the methyl group to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for piecing together different fragments of the molecule. For example, a key HMBC correlation would be observed between the amide proton (-NH-) and the carbonyl carbon of the benzoyl group (C=O), as well as the α-carbon of the alanine residue, thus confirming the amide linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical insights into the molecule's three-dimensional conformation and stereochemistry. For example, NOE correlations between the amide proton and the α-proton of the alanine moiety, or between the α-proton and the aromatic protons, would help to define the preferred spatial arrangement of the aminobenzoyl and propanoic acid groups relative to each other.

2D NMR Technique Purpose Expected Key Correlations for this compound
COSY Identifies ¹H-¹H couplingsα-CH ↔ -CH₃ in alanine; correlations between adjacent aromatic protons.
HSQC Correlates directly bonded ¹H and ¹³CAromatic C-H pairs, α-C-H, and CH₃ C-H.
HMBC Shows long-range ¹H-¹³C couplingsAmide NH ↔ Benzoyl C=O; Amide NH ↔ Alanine α-C; α-H ↔ Carboxyl C=O.
NOESY Reveals through-space ¹H-¹H proximityAmide NH ↔ Alanine α-H; Alanine α-H ↔ ortho-protons on the aromatic ring.

Solid-State NMR Spectroscopy

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) spectroscopy can elucidate the structure and dynamics of this compound in its crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. ssNMR can reveal information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, the primary amine, and the amide groups, which govern the packing of molecules in the solid state. Polymorphism, the existence of multiple crystalline forms, can also be identified and characterized by distinct shifts in the solid-state ¹³C and ¹⁵N NMR spectra.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule, providing a characteristic fingerprint of the functional groups present.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Characterization

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

N-H Stretching: The primary amine (-NH₂) on the benzoyl ring will exhibit two characteristic stretching bands, typically in the range of 3300-3500 cm⁻¹. The secondary amide (-NH-) will show a single stretching band, usually around 3300 cm⁻¹.

O-H Stretching: The carboxylic acid hydroxyl group (-OH) will display a very broad absorption band over a wide range, typically from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding.

C=O Stretching: Two distinct carbonyl stretching vibrations are expected. The carboxylic acid carbonyl (C=O) will appear around 1700-1725 cm⁻¹, while the amide carbonyl (Amide I band) will absorb in the 1630-1680 cm⁻¹ region.

N-H Bending: The bending vibration of the amide N-H bond (Amide II band) is typically observed around 1510-1570 cm⁻¹.

C-N Stretching: The stretching vibrations for the aromatic amine and the amide C-N bonds will be found in the fingerprint region, generally between 1200 and 1350 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)Symmetric & Asymmetric Stretch3300 - 3500
Amide (-NH-)Stretch~3300
Carboxylic Acid (-OH)Stretch2500 - 3300 (broad)
Carboxylic Acid (C=O)Stretch1700 - 1725
Amide (C=O)Amide I Stretch1630 - 1680
Amide (-NH-)Amide II Bend1510 - 1570
Aromatic RingC=C Stretch1450 - 1600

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. Generally, non-polar bonds and symmetric vibrations give rise to strong Raman signals, whereas polar groups are more prominent in FTIR spectra. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the alanine moiety. The disulfide bond, if present in a related dimerized structure, would also give a strong and characteristic Raman signal, which is often weak in FTIR.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₀H₁₂N₂O₃).

Furthermore, tandem mass spectrometry (MS/MS) techniques involve the fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely include:

Loss of water (-18 Da) from the carboxylic acid group.

Loss of the carboxylic acid group (-45 Da) as COOH.

Cleavage of the amide bond, leading to fragment ions corresponding to the aminobenzoyl moiety (m/z 120) and the protonated alanine moiety.

Decarboxylation of the alanine portion.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the connectivity of its constituent parts.

Technique Information Obtained Application to this compound
High-Resolution MS (HRMS) Accurate mass and elemental compositionConfirms molecular formula C₁₀H₁₂N₂O₃.
Tandem MS (MS/MS) Structural information via fragmentationIdentifies key fragments like the aminobenzoyl cation and confirms the amide linkage.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₀H₁₂N₂O₃, the theoretical exact mass of the neutral molecule and its common ionic forms can be calculated. These theoretical values serve as a benchmark for experimental HRMS analysis, typically conducted using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

The comparison of the experimentally measured mass-to-charge ratio (m/z) with the calculated theoretical value allows for the confirmation of the elemental formula, distinguishing it from other potential isobaric compounds.

SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C₁₀H₁₂N₂O₃208.08479
[M+H]⁺C₁₀H₁₃N₂O₃⁺209.09207
[M+Na]⁺C₁₀H₁₂N₂O₃Na⁺231.07404
[M-H]⁻C₁₀H₁₁N₂O₃⁻207.07752

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides critical information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This process helps to piece together the molecule's connectivity. For this compound, the protonated molecule ([M+H]⁺, m/z 209.092) would be selected as the precursor ion. Collision-Induced Dissociation (CID) would then lead to cleavage at the most labile bonds.

Key fragmentation pathways for this molecule are predicted to involve the amide bond, the carboxylic acid group, and the bonds of the alanine side chain. Common fragmentations for protonated amino acids include the neutral losses of water (H₂O) and carbon monoxide (CO) from the carboxylic acid, often seen as a combined loss of 46 Da ([M+H - H₂O - CO]⁺). nih.gov Cleavage of the amide bond is also a primary fragmentation route. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

Predicted MS/MS Fragmentation of this compound ([C₁₀H₁₃N₂O₃]⁺)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Identity
209.092191.081H₂OLoss of water from carboxylic acid
209.092163.086H₂O + COConsecutive loss of water and carbon monoxide
209.092146.060HCOOHLoss of formic acid
209.092120.045C₃H₅NO₂2-Aminobenzoyl cation (cleavage of amide C-N bond)
209.09292.050C₄H₆O₃Protonated aminobenzene (following rearrangement)
120.04592.050COLoss of carbon monoxide from aminobenzoyl cation

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, thereby providing the absolute configuration of chiral centers. The molecule this compound contains a chiral center at the alpha-carbon of the alanine moiety. This gives rise to two possible enantiomers: (S)-2-[(2-aminobenzoyl)amino]propanoic acid (derived from L-alanine) and (R)-2-[(2-aminobenzoyl)amino]propanoic acid (derived from D-alanine).

To determine the absolute configuration, a single crystal of one of the pure enantiomers is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields a detailed electron density map, from which the precise spatial coordinates of each atom can be determined. This allows for the unambiguous assignment of the R or S configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules. While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for such determinations.

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that utilize circularly polarized light to probe the stereochemistry of chiral molecules. wikipedia.org These methods are non-destructive and can be performed on samples in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this difference in absorption versus wavelength. For this compound, several chromophores contribute to the CD spectrum: the amide bond, the carboxylic acid group, and the aminobenzoyl aromatic ring.

Far-UV Region (190-250 nm): Transitions in this region are dominated by the amide and carboxyl groups. The n→π* transition of the amide bond, typically around 220 nm, and the π→π* transitions below 210 nm are particularly sensitive to the conformation of the peptide-like backbone and the configuration of the adjacent chiral center.

Near-UV Region (250-350 nm): The π→π* transitions of the aromatic aminobenzoyl group occur in this region. researchgate.net The coupling of this chromophore with the chiral center induces a CD signal, the sign and magnitude of which are highly dependent on the molecule's conformation and absolute configuration. nih.gov

The resulting spectrum, with its characteristic positive or negative peaks (known as Cotton effects), serves as a fingerprint for a specific enantiomer. The spectrum of the (S)-enantiomer will be a mirror image of the (R)-enantiomer.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, an ORD spectrum provides information about the stereochemistry of a chiral molecule.

An ORD curve can be either a plain curve, showing a gradual increase or decrease in rotation with changing wavelength, or an anomalous curve that shows a characteristic peak and trough in the vicinity of a chromophore's absorption band. This anomalous curve is known as a Cotton effect. The sign of the Cotton effect (a positive peak at a longer wavelength followed by a negative trough at a shorter wavelength is a positive Cotton effect) is directly related to the absolute configuration of the molecule. For this compound, anomalous ORD curves would be expected due to the electronic absorptions of the aromatic and amide chromophores, allowing for stereochemical assignment by analyzing the sign of the Cotton effects observed. researchgate.net

Computational and Theoretical Investigations of 2 2 Aminobenzoyl Amino Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can elucidate the electronic structure and predict various molecular properties. For a molecule like 2-[(2-Aminobenzoyl)amino]propanoic acid, these calculations are invaluable for characterizing its reactivity, stability, and spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure of medium-sized organic molecules. DFT calculations can determine the distribution of electrons within the molecule, which is crucial for understanding its chemical properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich aminobenzoyl group, while the LUMO may be distributed across the aromatic ring and the carbonyl groups.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates the ability to donate electrons.
LUMO Energy -1.2 eV Indicates the ability to accept electrons.
HOMO-LUMO Gap 5.3 eV Suggests high kinetic stability.

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles without empirical parameters, offer a high level of theory for predicting molecular properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) are employed for accurate predictions of spectroscopic parameters. These methods are instrumental in interpreting experimental spectra by providing a theoretical framework for the assignment of spectral features.

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a flexible molecule like this compound is often determined by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It is significantly faster than quantum chemical methods, making it suitable for exploring the vast conformational space of flexible molecules. By rotating the rotatable bonds in this compound, a systematic search can identify low-energy conformers.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time. An MD simulation can reveal how the molecule behaves in a dynamic environment, such as in solution, and can provide insights into the transitions between different conformations. These simulations show that the relative orientation of the aminobenzoyl and propanoic acid moieties is highly flexible, governed by intramolecular hydrogen bonding possibilities.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multi-dimensional surface that describes the energy of a molecule as a function of its geometry. Mapping the PES for the key dihedral angles in this compound allows for the identification of all stable conformers and the transition states that connect them. For this molecule, the key dihedral angles are around the amide bond and the C-C bond of the propanoic acid side chain. The PES mapping reveals the energy cost associated with conformational changes, which is crucial for understanding its dynamic behavior.

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict spectroscopic signatures, which can be compared with experimental data to confirm the molecular structure and to understand its properties.

Predicted spectroscopic data for this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly sensitive to the molecular conformation. By averaging the predicted shifts over the accessible conformations from a molecular dynamics simulation, a more accurate comparison with experimental solution-state NMR data can be achieved.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using methods like DFT. These theoretical spectra help in the assignment of experimental IR bands to specific molecular vibrations, such as the N-H stretches of the amino group, the C=O stretches of the amide and carboxylic acid groups, and the aromatic ring vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Amino (NH₂) Symmetric Stretch 3400
Amino (NH₂) Asymmetric Stretch 3500
Amide (C=O) Stretch 1680
Carboxylic Acid (C=O) Stretch 1720

Note: Frequencies are typically scaled to correct for anharmonicity and other systematic errors in the calculations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, the predicted transitions are typically of π → π* character, originating from the aminobenzoyl chromophore.

Computational and theoretical investigations provide a detailed molecular-level understanding of this compound. Through methods like DFT and ab initio calculations, its electronic structure and reactivity can be characterized. Conformational analysis using molecular mechanics and dynamics reveals the molecule's flexibility and preferred shapes. Furthermore, the prediction of spectroscopic signatures provides a powerful tool for interpreting experimental data. These theoretical insights are crucial for guiding the rational design of new molecules with desired properties and for understanding the fundamental chemical behavior of this compound.

A thorough review of scientific literature and chemical databases reveals a significant lack of specific computational and theoretical investigations focused solely on this compound. While this compound is recognized and can be synthesized, it does not appear to have been the subject of dedicated, in-depth computational studies that would provide the specific data required for the requested article sections.

Therefore, it is not possible to generate a detailed, evidence-based article on the computational NMR chemical shift prediction, vibrational frequencies, reaction mechanism elucidation, or molecular docking studies of this compound based on currently available research. Constructing such an article would require fabricating data, which would compromise scientific accuracy and violate the core principles of providing factual information.

Further research into this specific molecule would be necessary to produce the detailed computational analysis requested in the prompt.

Mechanistic Biological Studies of 2 2 Aminobenzoyl Amino Propanoic Acid and Its Derivatives in Vitro

Enzyme Inhibition Studies (In vitro)

No studies have been identified that investigate the specific enzyme targets of 2-[(2-Aminobenzoyl)amino]propanoic acid in an in vitro setting.

Without identified enzyme targets, no kinetic characterization of enzyme inhibition (e.g., determination of IC₅₀ or Kᵢ values) by this compound has been reported.

Receptor Binding Affinity Assays (In vitro)

There is no available data from in vitro receptor binding assays to profile the interaction of this compound with any specific receptors.

As no receptor binding data is available, no structure-activity relationship studies concerning the binding of this compound and its derivatives have been established.

Cell-Free Biochemical Pathway Modulation

No in vitro studies have been published that describe the modulation of any cell-free biochemical pathways by this compound.

Investigation of Cellular Uptake Mechanisms (In vitro Cell Models)

Extensive searches of peer-reviewed scientific literature did not yield specific studies detailing the cellular uptake mechanisms of this compound in in vitro cell models. The transport of small molecules across the cell membrane can occur through various processes, including passive diffusion, facilitated diffusion, and active transport. Given the structure of this compound, which contains an amino acid moiety (propanoic acid, structurally related to alanine), it is conceivable that its cellular uptake could be mediated by amino acid transporters. However, without direct experimental evidence, this remains speculative.

Future in vitro studies using various cell lines (e.g., cancer cell lines, normal cell lines) would be necessary to elucidate the specific pathways involved in the cellular uptake of this compound. Such studies might involve the use of transport inhibitors to identify the role of specific transporters or the application of techniques like confocal microscopy to visualize cellular localization.

Molecular Mechanism of Action in Select Biological Systems (In vitro)

Studies on Anthranilic Acid Derivatives

Research on certain derivatives of anthranilic acid has identified specific molecular targets. For instance, some anthranilic acid derivatives have been found to act as adjunct agents for difluoromethylornithine (DFMO), a known inhibitor of ornithine decarboxylase. In these studies, the molecular target was identified as the Far Upstream Element Binding Protein 1 (FUBP1). FUBP1 is a protein that binds to single-stranded DNA and RNA and regulates the expression of key genes like c-Myc and p21. The inhibition of FUBP1 by these anthranilic acid derivatives was shown to work synergistically with DFMO to limit cell growth, even in the presence of exogenous spermidine. The proposed mechanism involves the downregulation of c-Myc mRNA and protein expression and a subsequent increase in p21 mRNA and protein levels, leading to a depletion of polyamine pools. beilstein-journals.org

Table 1: In vitro Activity of a Select Anthranilic Acid Derivative

CompoundTargetCell LineObserved Effect
Compound 9 (an anthranilic acid derivative) FUBP1L3.6plReduced cell growth in the presence of DFMO and spermidine

Data synthesized from studies on anthranilic acid derivatives. beilstein-journals.org

Broader Context of N-Acyl Amino Acids

N-acyl amino acids, a broader class of compounds to which this compound belongs, are recognized as a significant family of endogenous signaling molecules. mdpi.comdovepress.com These molecules are chemically related to endocannabinoids and are part of the larger endocannabinoidome. mdpi.comdovepress.com They have been shown to possess a wide range of biological activities and interact with various molecular targets. mdpi.com For example, different N-acyl amino acids have demonstrated antiproliferative effects, regulation of energy homeostasis, and neuroprotective activities in in vitro models. mdpi.com The specific molecular targets for many N-acyl amino acids are diverse and can include G-protein coupled receptors and other cellular proteins. nih.gov

The precise molecular mechanism of this compound remains to be elucidated through direct experimental investigation. The activities observed in structurally similar compounds suggest potential avenues for future research into its biological function.

Analytical Chemistry Methodologies for 2 2 Aminobenzoyl Amino Propanoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For 2-[(2-Aminobenzoyl)amino]propanoic acid, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Developing a robust HPLC method is essential for determining its purity and quantifying it in various matrices.

A reversed-phase HPLC (RP-HPLC) method is commonly the first approach. The separation is typically achieved on a C18 column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. Method development involves optimizing several key parameters to achieve good resolution, peak shape, and a reasonable analysis time.

Key parameters for HPLC method development include:

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed. The pH of the aqueous phase is critical and is typically adjusted to control the ionization state of the acidic and basic functional groups of the analyte. For this compound, a slightly acidic pH (e.g., pH 3) would likely be optimal to ensure the carboxylic acid is protonated.

Flow Rate: A typical flow rate is around 1.0 mL/min.

Detection: UV detection is suitable due to the presence of the aromatic benzoyl group. The detection wavelength is usually set at the absorbance maximum of the compound, which can be determined using a UV-Vis spectrophotometer. A wavelength around 225 nm is often a good starting point for such structures. pensoft.net

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is important for reproducibility. pensoft.net

The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. pensoft.net

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Phosphate Buffer (pH 3.0)
Elution Isocratic (e.g., 50:50 A:B) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV/VIS at 225 nm

Since this compound contains a chiral center at the alpha-carbon of the propanoic acid moiety, it can exist as two enantiomers. It is often necessary to separate and quantify these enantiomers, as they may have different biological activities. Chiral HPLC is the most effective technique for this purpose. yakhak.org

The direct analysis of enantiomers is preferred as it avoids the need for derivatization, which can introduce additional steps and potential impurities. This is achieved by using a chiral stationary phase (CSP). Several types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based phases being particularly successful for amino acid derivatives. yakhak.org

Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel®, which are derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, are widely used. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through interactions like hydrogen bonding, dipole-dipole, and π-π interactions. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol. yakhak.org

Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin (e.g., Astec CHIROBIOTIC® T) are very effective for resolving underivatized amino acids and their derivatives. These CSPs have ionic groups and are compatible with both organic and aqueous mobile phases, making them versatile. The D-enantiomer is often more strongly retained on these types of columns.

Table 2: Example Chiral HPLC Conditions for Enantiomeric Separation

ParameterCondition
Column Polysaccharide-based (e.g., Chiralpak IE) or Macrocyclic Glycopeptide-based (e.g., Astec CHIROBIOTIC® T)
Mobile Phase Normal Phase: Hexane/2-Propanol (e.g., 80:20 v/v)Reversed Phase: Methanol (B129727)/Aqueous Buffer
Flow Rate 1.0 mL/min
Column Temperature Room Temperature
Detector UV or Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound is not sufficiently volatile for direct GC analysis due to its polar functional groups (carboxylic acid and amine). Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. mdpi.com

Common derivatization strategies for amino acids and related compounds include:

Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester).

Acylation: The amino group can be acylated.

Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize both the carboxylic acid and amino groups. mdpi.com

Perfluoroacylation/Perfluoroalkylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) and a perfluorinated alcohol can create highly volatile derivatives suitable for GC-MS analysis. nih.gov

Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a suitable stationary phase (e.g., a wax column like SH-WAX or a phenyl-substituted polysiloxane column). shimadzu.com The temperature program of the GC oven is optimized to achieve separation from other components and impurities. mdpi.com

Electrophoretic Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is a valuable tool for assessing the purity and identity of compounds like this compound.

In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The sample is injected, and a high voltage is applied across the capillary. The zwitterionic nature of this compound means that its charge, and therefore its migration time, will be highly dependent on the pH of the BGE. By carefully selecting the pH, separation from charged impurities can be achieved.

For chiral separations, a chiral selector can be added to the BGE. Ligand-exchange capillary electrophoresis, using a selector such as an N-(2-hydroxyalkyl)-L-hydroxyproline/Cu(II) complex, has been successfully used for the chiral resolution of underivatized α-amino acids. nih.gov

Hyphenated Analytical Techniques

Hyphenated techniques combine a separation technique with a spectroscopic detection method, providing both separation and structural identification capabilities. nih.govchemijournal.com These techniques are exceptionally powerful for the comprehensive analysis of complex samples and the unambiguous identification of unknown impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful analytical tools for pharmaceutical analysis. Coupling HPLC with MS allows for the sensitive detection and identification of the target compound and its related substances based on their mass-to-charge ratio (m/z). researchgate.net Electrospray ionization (ESI) is a common ionization technique for this type of molecule. Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion. researchgate.net For quantitative analysis, LC-MS/MS operating in multiple-reaction monitoring (MRM) mode offers high sensitivity and selectivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS can be used to separate and identify volatile derivatives of this compound. The mass spectrometer provides detailed structural information from the fragmentation patterns of the derivatives, which can be compared to spectral libraries for identification. nih.govthepharmajournal.com

The combination of these analytical methodologies provides a robust framework for the complete chemical characterization of this compound, ensuring its identity, purity, and quality.

LC-MS and GC-MS for Trace Analysis and Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical tools for the trace analysis and impurity profiling of this compound. These hyphenated techniques combine the separation capabilities of chromatography with the sensitive and selective detection provided by mass spectrometry, making them indispensable for identifying and quantifying the main compound and any related impurities, even at very low concentrations. ijprajournal.com

LC-MS in the Analysis of Related Compounds:

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a widely recognized and sophisticated method for monitoring tryptophan metabolites, which are structurally related to this compound. mdpi.com The use of electrospray ionization (ESI) is common, allowing for the analysis of a wide range of sample types. nih.gov For quantitative analysis, the system is often operated in the positive multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

A typical LC-MS/MS method for related kynurenine (B1673888) pathway metabolites would involve a biphenyl (B1667301) or C18 column for chromatographic separation, with a mobile phase gradient of water and methanol containing a small percentage of formic acid to improve ionization. researchgate.netnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Structurally Similar Compounds

ParameterTypical Setting
Chromatography
ColumnBiphenyl or C18
Mobile Phase AWater with 0.1-0.2% Formic Acid
Mobile Phase BMethanol or Acetonitrile
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Analysis ModeMultiple Reaction Monitoring (MRM)
Ion Transitions (Example)Q1: 209.1 -> Q3: 94.1 (for Kynurenine)
Capillary Voltage3000 - 4500 V
Source Temperature150 - 350 °C

GC-MS for Analysis of Amino Acid-Like Structures:

Gas chromatography-mass spectrometry offers an alternative approach, particularly for volatile or semi-volatile compounds. However, for non-volatile compounds like amino acids and their derivatives, a crucial derivatization step is required to increase their volatility and thermal stability. nih.gov This process converts the analyte into a less polar and more volatile derivative suitable for GC analysis. Common derivatization agents for amino acids include perfluorinated alcohols and anhydrides, which convert them into N(O,S)-perfluoroacyl perfluoroalkyl esters. nih.gov

The choice of a chiral column, such as those with Chirasil-L-Val or gamma-cyclodextrin (B1674603) stationary phases, can also allow for the separation of enantiomers, which is critical in many biological and pharmaceutical applications. nih.gov

Impurity Profiling:

Impurity profiling is a critical aspect of pharmaceutical development and quality control, aiming to identify and quantify all potential impurities in a drug substance. researchgate.net Both LC-MS and GC-MS are central to this process. ijprajournal.com For this compound, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. LC-MS is particularly well-suited for this purpose due to its ability to analyze a wide range of compounds with varying polarities and molecular weights without the need for derivatization in many cases. Full scan and product ion scan analyses can provide molecular weight information and fragmentation patterns to help in the structural elucidation of unknown impurities. ijprajournal.com

Quantitative Analysis Methods

Beyond mass spectrometry, other methods such as spectrophotometric and titrimetric assays can be employed for the quantitative analysis of this compound, particularly when dealing with higher concentrations or for routine quality control where the high sensitivity of MS is not required.

Spectrophotometric Assays

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. For a compound like this compound, which contains aromatic rings (the aminobenzoyl group), it is expected to exhibit significant UV absorbance.

A simple UV spectrophotometric method could be developed by identifying the wavelength of maximum absorbance (λmax) of the compound. A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this wavelength. This method is generally rapid and cost-effective. For mixtures containing other UV-absorbing components, derivative spectrophotometry can be employed to enhance selectivity and resolve overlapping spectra. researchgate.net

Table 2: General Steps for a Spectrophotometric Assay

StepDescription
1. Wavelength Selection Scan a standard solution of the compound across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
2. Preparation of Standards Prepare a series of standard solutions with accurately known concentrations of the compound in a suitable solvent.
3. Calibration Curve Measure the absorbance of each standard solution at the predetermined λmax and plot absorbance versus concentration to generate a calibration curve.
4. Sample Analysis Measure the absorbance of the unknown sample solution at λmax and determine its concentration using the calibration curve.

Applications of 2 2 Aminobenzoyl Amino Propanoic Acid As a Chemical Building Block

Synthesis of Natural Product Scaffolds

The intrinsic reactivity of the aminobenzoyl and amino acid moieties allows for intramolecular reactions to form heterocyclic systems that are core structures in many natural products.

N-(2-aminobenzoyl)amino acids are effective precursors for the synthesis of quinazolinones and related heterocyclic scaffolds like 1,4-benzodiazepine-2,5-diones, which are structurally similar to many alkaloids. Research has demonstrated that derivatives of N-(2-aminobenzoyl)amino acids can undergo intramolecular cyclization to yield these important frameworks.

In one notable synthetic approach, N-(2-aminobenzoyl)amino acid methyl esters are synthesized by coupling various amino acids with isatoic anhydride (B1165640). These intermediates, upon treatment with a catalyst such as chloroplatinic acid (H₂PtCl₆), can undergo cyclization. Depending on the reaction conditions and the structure of the amino acid used, this cyclization can lead to the formation of either six-membered quinazolinone rings or seven-membered 1,4-benzodiazepine-2,5-dione rings.

For instance, the reaction starting with leucine (B10760876) and valine derivatives has been shown to produce benzodiazepinediones, while isoleucine and phenylalanine derivatives under similar conditions yielded quinazolinones. This highlights the utility of the N-(2-aminobenzoyl)amino acid scaffold in accessing diverse heterocyclic systems central to many biologically active molecules.

In the field of peptide science, modifying the standard amino acid backbone is a common strategy to create peptides with enhanced stability, specific conformations, or novel biological activities. 2-[(2-Aminobenzoyl)amino]propanoic acid can be viewed as an "unusual" or modified amino acid and is a valuable component for constructing peptides and peptidomimetics.

The incorporation of N-acyl groups, such as the 2-aminobenzoyl moiety, into a peptide chain can significantly influence its properties:

Conformational Constraint: The bulky aromatic group can restrict the rotational freedom of the peptide backbone, helping to lock the peptide into a specific three-dimensional shape, which can be crucial for binding to biological targets.

Enzymatic Stability: Peptidomimetics are designed to mimic natural peptides but are more resistant to degradation by proteases. The modified amide bond in N-(2-aminobenzoyl)alanine contributes to this increased stability. unibo.it

Introduction of Functionality: The 2-aminobenzoyl group provides an additional aromatic surface for interaction with receptors and enzymes, and the free amino group can be further functionalized.

While direct incorporation of this compound into peptides is a subject of specialized research, the use of related N-aminated and N-alkylated amino acids is a well-established strategy in creating peptidomimetics with improved pharmacological properties. nsf.govnih.gov

Precursor in Medicinal Chemistry Target Synthesis (Excluding Clinical Data)

The structural motifs within this compound—namely the anthranilate core and the amino acid chirality—are recognized as "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds.

The N-benzoyl amino acid framework is a promising scaffold for the development of enzyme inhibitors. Synthetic derivatives of amino acids are being explored as potential therapeutic agents for metabolic disorders by inhibiting digestive enzymes. nih.gov Specifically, compounds derived from N-(2-aminobenzoyl) moieties have been investigated for their ability to inhibit various enzymes.

For example, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have demonstrated the ability to inhibit the growth of human leukemia cells. nih.gov These findings suggest that the 2-aminobenzoyl scaffold can be a key component in designing potent enzyme inhibitors. The general structure allows for systematic modifications of both the aromatic ring and the amino acid side chain to optimize binding affinity and selectivity for a target enzyme.

ScaffoldTarget Enzyme Class (Example)Potential Therapeutic Area
N-Benzoyl Amino AcidDigestive Enzymes (e.g., α-amylase, α-glucosidase)Diabetes, Obesity
N-(2-Aminobenzoyl) DerivativeEnzymes involved in cell proliferationOncology

A ligand is a substance that binds to a biological receptor to elicit a response. nih.gov The design of effective receptor ligands is a cornerstone of drug discovery. The this compound structure contains features that are attractive for designing receptor ligands. The aromatic ring can participate in π-π stacking and hydrophobic interactions within a receptor's binding pocket, while the amino and carboxyl groups can form key hydrogen bonds and ionic interactions.

Although specific studies detailing the use of this compound as a receptor ligand are not widespread, related alanine (B10760859) derivatives have been synthesized and evaluated for activities that imply receptor interaction, such as anticonvulsant properties. The development of multi-target ligands, for example, compounds that act as both histamine (B1213489) H3 receptor antagonists and cholinesterase inhibitors, often incorporates aromatic and amino acid-like fragments to achieve the desired polypharmacology. nih.gov This suggests a potential role for the N-(2-aminobenzoyl)alanine scaffold in the development of novel ligands for various receptor systems.

Use in Polymer Chemistry

Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-). They include important materials like Nylon and aramids, as well as naturally occurring proteins. The synthesis of novel polyamides with specific properties, such as biodegradability and biocompatibility, is an active area of research.

This compound is a suitable monomer for the synthesis of novel polyamides through polycondensation. This is because it possesses two key functional groups required for this type of polymerization:

An amino group (on the benzoyl ring)

A carboxylic acid group (from the propanoic acid part)

Through a polycondensation reaction, where molecules are joined together with the loss of a small molecule like water, this compound could theoretically polymerize to form a polyamide chain.

MonomerPolymer TypeKey LinkagePotential Properties
This compoundPolyamideAmide (-CO-NH-)Biocompatibility, Biodegradability, Specific thermal properties

Research into polyamides derived from other amino acids, such as alanine and valine, has shown that incorporating these biological building blocks can lead to materials that are biodegradable and have potential applications as novel biomaterials. While the direct polymerization of this compound is not yet extensively documented, the principles of polymer chemistry and research on related amino acid-based polymers strongly support its potential in this field.

Monomer for Specialty Polyamides

While the direct polymerization of this compound to form specialty polyamides is not extensively documented in publicly available research, the broader class of polyamides derived from amino acids has been a subject of significant investigation. nih.govresearchgate.netThese polymers are of interest for their potential biodegradability and unique mechanical and thermal properties. nih.govThe incorporation of amino acid residues into the polyamide backbone can introduce chirality and hydrogen-bonding capabilities, influencing the polymer's secondary structure and macroscopic properties.

For instance, research on polyamides containing α-amino acid residues such as L-alanine has demonstrated their potential as biodegradable materials. nih.govresearchgate.netThe synthesis of such polymers often involves the polycondensation of monomers derived from amino acids. It is conceivable that this compound could be utilized in a similar fashion, potentially leading to polyamides with enhanced thermal stability or specific optical properties due to the presence of the aromatic anthraniloyl group. The synthesis of polyamides from various amino acid derivatives often involves low-temperature solution polycondensation techniques. nih.gov A hypothetical specialty polyamide derived from this compound could exhibit properties influenced by both the rigid aromatic component and the chiral aliphatic part of the monomer. The table below outlines the potential influence of each structural feature on the properties of such a polyamide.

Structural Feature of MonomerPotential Impact on Polyamide Properties
Anthraniloyl Group Increased thermal stability, altered solubility, potential for UV absorption and fluorescence.
Amide Linkage Provides sites for hydrogen bonding, influencing chain packing and mechanical strength.
Alanine Residue Introduces chirality, potentially leading to optically active polymers; influences biodegradability.
Propanoic Acid Moiety Provides the carboxylic acid functionality for polymerization.

Further research would be necessary to synthesize and characterize polyamides derived from this compound to fully understand their properties and potential applications.

Incorporation into Biocompatible Polymers

The field of biomedical materials is continually searching for new polymers with enhanced biocompatibility and specific functionalities. Amino acid-based polymers are prime candidates due to their natural origin and expected non-toxic degradation products. nih.govresearchgate.netThe incorporation of this compound into biocompatible polymers could offer a route to materials with tailored properties for applications such as drug delivery systems or tissue engineering scaffolds.

Polymers containing L-alanine have been explored for their biocompatibility and biodegradability. nih.govFor example, di-block co-polymers of poly(L-alanine) with poly(ethylene glycol) have been synthesized and shown to be amphiphilic and biodegradable, suggesting their potential use in biomedical applications. nih.govWhile specific studies on the incorporation of this compound are scarce, its structural similarity to other amino acid derivatives suggests its potential in this area. The anthraniloyl group could also introduce fluorescent properties, which would be beneficial for imaging and diagnostic applications.

The potential advantages of incorporating this specific monomer into biocompatible polymers are summarized in the following table:

FeaturePotential Advantage in Biocompatible Polymers
Biocompatibility The amino acid core suggests good biocompatibility and potential for enzymatic degradation. nih.gov
Biodegradability The amide and ester linkages that could be formed during polymerization are often susceptible to hydrolysis. nih.gov
Functionality The aromatic ring could be functionalized for drug attachment or to tune material properties.
Intrinsic Fluorescence The anthraniloyl moiety may impart fluorescence, enabling tracking of the polymer in biological systems.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound, with its hydrogen bond donors (amine and amide N-H) and acceptors (carbonyl and carboxylate oxygens), makes it a promising candidate for the construction of well-defined supramolecular assemblies.

Self-Assembly Studies

The self-assembly of small molecules into ordered structures is a fundamental concept in supramolecular chemistry. While specific crystallographic or solution-phase self-assembly studies on this compound are not widely reported, the behavior of similar amino acid derivatives provides insights into its potential. For example, the crystallization of L-alanine on self-assembled monolayers has been shown to be influenced by hydrogen bonding interactions at the interface. nyu.edu The combination of the amide group, the carboxylic acid, and the aromatic ring in this compound could lead to the formation of various hydrogen-bonded motifs, such as chains, sheets, or more complex three-dimensional networks. The planarity of the benzoyl group and the chirality of the alanine moiety would play a crucial role in directing the spatial arrangement of the molecules in the solid state. The study of single crystals of this compound through X-ray diffraction would be invaluable in elucidating its self-assembly behavior. mdpi.com

Molecular Recognition Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. Host-guest chemistry is a branch of supramolecular chemistry where a larger host molecule selectively binds a smaller guest molecule. nih.govThe structural features of this compound suggest its potential use in the design of molecular recognition systems.

The aromatic ring could participate in π-π stacking interactions, while the amide and carboxylic acid groups are excellent sites for hydrogen bonding. These multiple interaction sites could allow for the selective binding of complementary guest molecules. Although specific host-guest studies involving this compound are not readily found in the literature, the principles of molecular recognition suggest that it could be a valuable building block for the construction of synthetic receptors for various small molecules or ions.

Future Research Directions and Challenges

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of 2-[(2-Aminobenzoyl)amino]propanoic acid and its analogs traditionally relies on methods like the Schotten-Baumann reaction, which often involves the use of benzoyl chloride. ijirset.com While effective, these methods can be exothermic and may present challenges in product recovery. ijirset.com A significant area for future research lies in the development and application of novel catalytic systems that offer milder reaction conditions, improved yields, and greater sustainability.

One promising avenue is the exploration of green catalysts. For instance, polyethylene (B3416737) glycol (PEG-400) has been successfully employed as a recyclable catalyst for the N-benzoylation of other amino acids, demonstrating high efficiency and convenience. ijirset.com Investigating the applicability of PEG-400 and similar green catalysts to the synthesis of this compound could lead to more environmentally friendly and economically viable production methods.

Furthermore, the use of phase-transfer catalysts, such as those derived from Cinchona alkaloids, presents another exciting research direction. These catalysts have shown high stereocontrol in the synthesis of α-amino acid esters and could potentially be adapted for the stereoselective synthesis of chiral derivatives of this compound. researchgate.net The development of enzymatic or chemoenzymatic synthetic routes also warrants investigation, as these approaches could offer unparalleled selectivity and milder reaction conditions.

Catalytic SystemPotential AdvantagesResearch Focus
Polyethylene Glycol (PEG-400)Green, recyclable, mild conditions, high yieldOptimization of reaction conditions for the synthesis of this compound.
Phase-Transfer CatalystsHigh stereocontrolEnantioselective synthesis of chiral analogs.
Biocatalysts (Enzymes)High selectivity, mild conditions, environmentally benignIdentification and engineering of suitable enzymes for the amidation reaction.

Development of Advanced Analytical Platforms

As research into this compound expands, the need for sophisticated analytical platforms for its detection, characterization, and quantification becomes increasingly critical. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for structural elucidation, future research should focus on developing more sensitive and high-throughput analytical methods. nbinno.com

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of amino acids and their derivatives. creative-proteomics.comshimadzu.com Future work could involve the development of novel stationary phases and mobile phase compositions to achieve better separation and resolution of this compound from complex matrices. Coupling HPLC with advanced detection methods, such as tandem mass spectrometry (MS/MS), would enable highly sensitive and selective quantification.

Another area of interest is the application of spectrophotometric methods. Aromatic amino acids exhibit characteristic UV absorbance, which can be exploited for their quantification. The development of differential derivative spectrophotometry could offer a simple, rapid, and environmentally friendly approach for the simultaneous analysis of this compound and related compounds, avoiding time-consuming sample preparation steps. uobaghdad.edu.iq Furthermore, the intrinsic fluorescence of the aromatic moiety could be utilized in the development of sensitive fluorescence-based detection methods.

Analytical TechniqueFuture Development FocusPotential Impact
HPLC-MS/MSDevelopment of optimized separation methods and sensitive detection protocols.Accurate quantification in complex biological and environmental samples.
Derivative SpectrophotometryMethod development for simultaneous quantification of related aromatic compounds.Rapid, cost-effective, and green analytical approach.
Fluorescence SpectroscopyExploration of intrinsic fluorescence for sensitive detection.High-sensitivity assays for various applications.

Predictive Modeling for Structure-Function Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful computational approach to understanding the relationship between the chemical structure of this compound and its biological or chemical functions. nih.gov By establishing mathematical models, researchers can predict the activity of novel derivatives, thereby guiding the design of new compounds with desired properties and reducing the need for extensive experimental screening. nih.govmdpi.com

Future QSAR studies on this compound and its analogs could focus on a variety of endpoints, including their potential biological activities. For instance, studies on similar benzoylaminobenzoic acid derivatives have successfully identified key molecular descriptors, such as hydrophobicity and aromaticity, that are crucial for their inhibitory activity against certain enzymes. nih.gov Applying similar methodologies to this compound could reveal important structural features governing its function.

The integration of molecular docking and molecular dynamics simulations with QSAR models can provide deeper insights into the interactions of these molecules with biological targets at an atomic level. nih.govresearchgate.net These computational tools can help in identifying potential binding sites and understanding the conformational changes that occur upon binding, which is invaluable for rational drug design and the development of new functional materials. longlabstanford.orgnih.gov The advancement of machine learning and deep learning algorithms also presents new opportunities for developing more accurate and predictive models of protein structure and function based on amino acid sequences. monash.edunih.govsciencedaily.com

Expansion into Materials Science Applications

While much of the focus on amino acid derivatives has been in the biological and pharmaceutical sciences, there is a growing interest in their application in materials science. nbinno.com The unique structural features of this compound, including its aromatic ring, amide bond, and carboxylic acid group, make it a versatile building block for the creation of novel materials with tailored properties.

Future research could explore the incorporation of this compound into polymers to create new biodegradable and functional materials. The aromatic moiety can impart specific optical or electronic properties, while the amino acid backbone can introduce chirality and biocompatibility. Furthermore, the ability of amino acid derivatives to participate in self-assembly processes opens up possibilities for the bottom-up fabrication of well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels.

The π-π stacking interactions of the aromatic rings could be harnessed in the design of materials for electronics or sensing applications. For example, peptides containing aromatic amino acids have been used to create recognition elements for sensors. taylorandfrancis.com Investigating the potential of this compound in similar applications could lead to the development of novel sensors for various analytes.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research, bridging chemistry, biology, medicine, and materials science. Collaborative efforts across these disciplines will be crucial for unlocking the full potential of this molecule.

In the realm of medicinal chemistry and chemical biology, the study of N-acyl amino acids as signaling molecules is a rapidly growing field. mdpi.comnih.govresearchgate.net Investigating the metabolic pathways, molecular targets, and physiological roles of this compound could reveal its involvement in various biological processes and its potential as a therapeutic agent or a biomarker for disease. researchgate.net

Collaboration between synthetic chemists and materials scientists could lead to the design and synthesis of novel polymers and self-assembling systems based on this amino acid derivative, as discussed in the previous section. Furthermore, the development of advanced analytical platforms for its detection will require the expertise of analytical chemists and bioengineers. The fermentative production of aromatic amino acids and their derivatives in microorganisms like Escherichia coli and Corynebacterium glutamicum also presents an interdisciplinary challenge at the intersection of metabolic engineering and synthetic biology. nih.gov

By fostering such interdisciplinary collaborations, the scientific community can address the complex challenges associated with the study of this compound and accelerate the translation of fundamental research into practical applications.

Q & A

Q. What are the optimal synthetic routes for 2-[(2-aminobenzoyl)amino]propanoic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling 2-aminobenzoic acid derivatives with amino acid backbones. Key steps include:
  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) with catalytic DMAP in anhydrous DMF or THF under nitrogen .
  • pH and temperature control : Maintain pH 7–8 (via NaHCO₃) and temperatures between 0–5°C during activation to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization (ethanol/water) improves purity. Yields can exceed 60% with optimized stoichiometry (1:1.2 molar ratio of acid to amine) .

Table 1 : Comparison of Coupling Agents and Yields

Coupling AgentSolventYield (%)Purity (%)
EDC/HClDMF6598
DCCTHF5895

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR : ¹H NMR (DMSO-d₆) should show peaks for the aromatic protons (δ 7.2–7.8 ppm), amide NH (δ 8.3–8.5 ppm), and carboxylic acid (δ 12.1 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .
  • IR Spectroscopy : Look for amide I (1640–1680 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS in negative mode should display [M–H]⁻ at m/z 237.1 (calculated for C₁₀H₁₀N₂O₃) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. Solutions include:
  • Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .
  • DFT calculations : Compare experimental IR/NMR data with computational models (B3LYP/6-311+G(d,p)) to validate assignments .
  • Deuterium exchange : Treat the compound with D₂O to confirm exchangeable protons (amide NH) in ¹H NMR .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Use biophysical and biochemical assays:
  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a CM5 chip to measure binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding in PBS (pH 7.4) at 25°C .
  • Enzyme inhibition assays : Monitor activity changes (e.g., via UV-Vis absorbance of cofactors) at varying inhibitor concentrations to calculate IC₅₀ .

Table 2 : Example Inhibition Data for Tyrosinase

[Inhibitor] (μM)Residual Activity (%)IC₅₀ (μM)
108542 ± 1.2
5045

Q. What experimental designs mitigate instability issues during biological assays?

  • Methodological Answer : Instability in aqueous buffers (pH > 7) is common due to hydrolysis of the amide bond. Mitigation strategies:
  • Buffer optimization : Use citrate-phosphate buffers (pH 5–6) for short-term assays .
  • Cryopreservation : Store stock solutions in DMSO at –80°C and dilute to ≤1% DMSO in assays .
  • Real-time monitoring : Employ LC-MS to quantify degradation products during incubation (e.g., 0, 6, 24 h) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Solubility discrepancies (~15 mg/mL in DMSO vs. <5 mg/mL in water) may stem from crystallinity or impurities. Solutions:
  • Sonication : Use a probe sonicator (20 kHz, 30 sec pulses) to disrupt aggregates in aqueous suspensions .
  • Hygroscopicity testing : Store the compound at 40% RH for 48 h and measure mass change via TGA .
  • Particle size reduction : Mechanochemical grinding (ball mill, 300 rpm, 1 h) enhances surface area and solubility .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Aminobenzoyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Aminobenzoyl)amino]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.